molecular formula C10H11Cl2N B3143759 Cyclopropyl-(3,4-dichlorophenyl)methanamine CAS No. 535926-61-5

Cyclopropyl-(3,4-dichlorophenyl)methanamine

Cat. No. B3143759
CAS RN: 535926-61-5
M. Wt: 216.1 g/mol
InChI Key: BCQBDKWNINNFAX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for Cyclopropyl-(3,4-dichlorophenyl)methanamine is 1S/C10H11Cl2N/c11-7-1-2-8(9(12)5-7)10(6-13)3-4-10/h1-2,5H,3-4,6,13H2 . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 216.11 . The buyer assumes responsibility to confirm product identity and/or purity .

Scientific Research Applications

Synthesis and Medicinal Chemistry

Cyclopropyl-(3,4-dichlorophenyl)methanamine and its derivatives have been explored for their potential in synthesizing medically significant compounds. A notable application is in the synthesis of sertraline, an antidepressant, where simplified processes have been developed to improve efficiency and reduce environmental impact. The improvement in industrial synthesis of sertraline showcases the role of this compound derivatives in creating more advantageous manufacturing routes, highlighting their significance in pharmaceutical production (Taber, Pfisterer, & Colberg, 2004; Vukics, Fodor, Fischer, Fellegvári, & Lévai, 2002).

Analytical and Biochemical Studies

In analytical chemistry, derivatives of this compound have been utilized in HPLC methods for determining drug concentrations in biological samples. This application is crucial for pharmacokinetic studies and in developing new drug formulations, demonstrating the compound's utility beyond synthesis into analytical applications (Bu Xiu, 2004).

Anticancer and Antituberculosis Research

Research into cyclopropyl derivatives has extended into the discovery of new anticancer and antituberculosis agents. Studies on [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives have shown promising activity against cancer cell lines and Mycobacterium tuberculosis, indicating the potential for developing new therapeutic agents from cyclopropyl-containing compounds (Mallikarjuna, Padmashali, & Sandeep, 2014).

Development of Enzyme Inhibitors

Compounds with a cyclopropyl moiety have been explored for their potential as enzyme inhibitors, with studies revealing that certain bromophenol derivatives exhibit inhibitory effects against carbonic anhydrase and acetylcholinesterase. These findings are significant for therapeutic applications in treating diseases like Alzheimer's and Parkinson's, underscoring the versatility of this compound derivatives in medicinal chemistry (Boztaş, Taslimi, Yavari, Gulcin, Şahin, & Menzek, 2019).

Environmental Applications

Beyond medicinal applications, this compound derivatives have been involved in environmental science studies, such as the determination of antifouling biocides and their degradation products in marine sediments. This research is vital for assessing the environmental impact of these compounds and their residues, contributing to our understanding of chemical pollutants in marine ecosystems (Gatidou, Kotrikla, Thomaidis, & Lekkas, 2004).

Safety and Hazards

The safety information available indicates that Cyclopropyl-(3,4-dichlorophenyl)methanamine may cause eye irritation (Hazard Statement: H319) . Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes . It is classified as a non-combustible solid (Storage Class Code: 13) .

properties

IUPAC Name

cyclopropyl-(3,4-dichlorophenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N/c11-8-4-3-7(5-9(8)12)10(13)6-1-2-6/h3-6,10H,1-2,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQBDKWNINNFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC(=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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